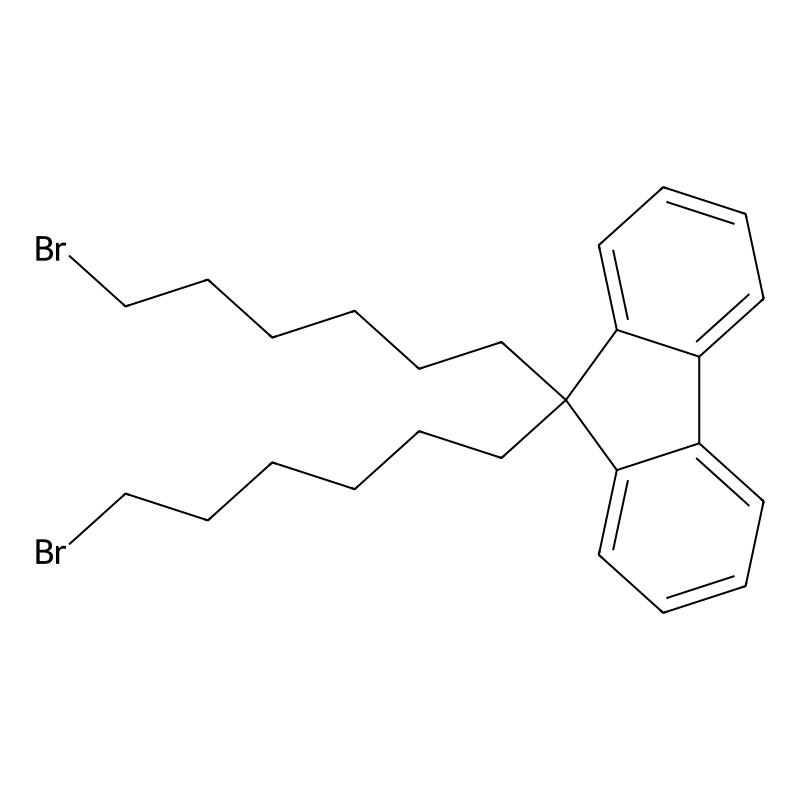

9,9-Bis(6-bromohexyl)fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9,9-Bis(6-bromohexyl)fluorene solubility DMSO THF

Compound Identification

The table below summarizes the available identifiers for 9,9-Bis(6-bromohexyl)fluorene, which is a key intermediate in synthetic chemistry [1].

| Property | Description |

|---|---|

| CAS Number | Information not found in search results |

| Molecular Formula | C₂₅H₃₂Br₂ [2] |

| PubChem CID | 46210665 [2] |

| Related Compound | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (CAS 570414-33-4) [3] [4] [5] |

Proposed Experimental Protocol for Solubility Determination

In the absence of pre-existing data, you can determine the solubility through experimental methods. Here is a detailed protocol for determining solubility using the shake-flask method, which is a standard classical approach.

Experimental workflow for solubility determination

Step 1: Saturation and Equilibration

- Preparation: Weigh an amount of this compound that significantly exceeds its expected solubility into a glass vial with a secure lid (e.g., a 4 mL screw-thread vial).

- Addition of Solvent: Add a known, precise volume (e.g., 2.0 mL) of the solvent (anhydrous DMSO or THF) to the vial.

- Agitation and Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath. Agitate the mixture continuously for 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium between the dissolved and undissolved solute is reached.

Step 2: Sampling and Separation

- Phase Separation: After the equilibration period, allow any undissolved material to settle. For a more precise separation, pass the mixture through a 0.45 μm PTFE (polytetrafluoroethylene) syringe filter. Ensure the first few drops of the filtrate are discarded to avoid adsorption effects on the filter membrane.

- Important Consideration: Perform the filtration and subsequent handling steps quickly if the solvent is THF, as it is volatile and may evaporate, concentrating the solution.

Step 3: Quantitative Analysis

The concentration of the solute in the saturated filtrate can be determined using one of the following methods:

- Gravimetric Analysis: Evaporate a known, precise volume of the filtered solution to dryness under an inert gas stream (e.g., nitrogen). Weigh the residual solid to directly calculate the mass of solute dissolved per unit volume of solvent.

- UV-Vis Spectrophotometry: Dilute the filtered solution to a suitable concentration and measure its absorbance using a UV-Vis spectrometer. The concentration must be determined by comparison to a previously established calibration curve of the compound in the same solvent.

Key Considerations for Your Research

- Solvent Properties: The choice between DMSO and THF is critical. DMSO is a high-boiling, polar aprotic solvent with very low volatility, making it easier to handle in gravimetric analysis. THF is more volatile, which can lead to experimental error, and may require more careful sealing and faster processing.

- Safety and Handling: While specific hazard information for this compound was not located, similar brominated compounds can be skin and eye irritants [4]. Always consult relevant Safety Data Sheets (SDS) and conduct experiments using appropriate personal protective equipment (PPE) like gloves and safety glasses in a fume hood.

- Compound Purity: The purity of the starting material will significantly impact your results. Sourcing from a reputable supplier and confirming purity via HPLC (if possible) is recommended. Commercial suppliers like TCI America offer high-purity (>98%) related fluorene derivatives [4] [6].

References

- 1. Integrating incompatible tandem photobiocatalysis in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H32Br2 | CID 46210665 [pubchem.ncbi.nlm.nih.gov]

- 3. 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene [tcichemicals.com]

- 5. 9,9-bis-(6-Bromohexyl)-2,7-dibromofluorene | C25H30Br4 [chemspider.com]

- 6. 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene 98.0+%, TCI ... [fishersci.com]

Comprehensive Technical Guide: Electronic Properties and Applications of Fluorene-Based Conjugated Systems

Introduction to Fluorene Derivatives and Their Significance

Fluorene derivatives represent a class of fused tricyclic aromatic hydrocarbons characterized by a unique rigid, planar structure comprising a five-member ring bridged between two benzene rings. This distinctive molecular architecture endows fluorene-based systems with exceptional electronic properties that have garnered significant interest across multiple disciplines, including materials science, organic electronics, and medicinal chemistry. The fluorene scaffold exhibits properties typical of both cyclopentadienes and benzenes, creating a versatile platform for designing functional materials with tailored characteristics. The C9 position of the fluorene core is particularly amenable to functionalization, allowing researchers to fine-tune solubility, processability, and intermolecular interactions without substantially disrupting the conjugated π-system. These features have established fluorene derivatives as fundamental building blocks in the development of advanced organic materials with predefined electronic and optical properties. [1]

The significance of fluorene derivatives stems from their exceptional versatility, which enables their application across a broad spectrum of technologies. These compounds demonstrate remarkable thermal stability, high luminescence efficiency, and favorable charge transport characteristics, making them indispensable components in organic electronic devices. Additionally, the efficient synthetic tunability of the fluorene core permits the development of materials with specific HOMO-LUMO energy gaps, band structures, and morphological properties. The growing understanding of structure-property relationships in fluorene derivatives has accelerated their adoption in cutting-edge applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics to pharmaceutical agents and sensing technologies, positioning them as critical enablers of technological advancement in multiple fields. [2] [3]

Structural Fundamentals and Classification

Core Molecular Architecture

The fundamental fluorene structure consists of a planar tricyclic system with a central five-member ring fused between two benzene rings. This arrangement creates an extended π-conjugated system that forms the basis for the exceptional electronic properties observed in fluorene derivatives. The bridging carbon at the 9-position (C9) introduces a point of structural flexibility that distinguishes fluorene from purely planar polycyclic aromatic hydrocarbons. This structural feature enables functionalization with various substituents that can profoundly influence the material properties without disrupting the core conjugation pathway. The inherent rigidity of the fluorene scaffold reduces conformational disorder in derived oligomers and polymers, leading to enhanced charge carrier mobility and well-defined optical properties. The fixed dihedral angles between connected aromatic units, typically around 160° when linked at the 2,7-positions, create a slightly bent molecular geometry that can be exploited to control intermolecular interactions and prevent detrimental aggregation effects in solid-state applications. [2] [4]

Classification and Substituent Effects

Fluorene derivatives can be systematically classified based on their substitution patterns and the nature of substituents attached to the core structure. The strategic incorporation of electron-donating or electron-withdrawing groups at various positions enables precise modulation of electronic properties:

C9-Substituted Derivatives: Alkyl chains (e.g., hexyl, octyl) at the C9 position enhance solubility and processability while maintaining conjugation. Bulky groups at this position can also suppress oxidative degradation to fluorenone, which causes undesirable color shifts in OLED applications. Spiro-fluorenes with orthogonal π-systems connected via a central sp³-hybridized carbon exhibit exceptional thermal stability (>400°C decomposition temperatures) and disrupt π-aggregation. [2] [3]

Donor-Acceptor Systems: Incorporation of electron-rich units (e.g., methoxy, dialkylamino) raises the HOMO energy level, while electron-deficient units (e.g., nitro, cyano) lower the LUMO energy. This approach enables precise tuning of the HOMO-LUMO gap and optical properties. Derivatives with A-π-D (acceptor-π-donor) character exhibit rapid intramolecular charge transfer (ICT), enhancing nonlinear optical responses. [5] [3]

Extended Conjugation Systems: Ethynyl linkages (e.g., in 9,9-dihexyl-2,7-bis(phenylethynyl)fluorene) effectively extend π-conjugation along the molecular axis, resulting in bathochromic shifts in absorption and emission spectra. These derivatives typically exhibit high extinction coefficients (40,000–80,000 M⁻¹cm⁻¹) and moderate to high photoluminescence quantum yields (49–66% in solution). [3]

Table 1: Electronic Properties of Representative Fluorene Derivatives

| Compound | Substituents | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|---|---|---|

| FP | -H | -5.70 | -1.90 | 3.80 | 355 | 395 |

| FDEOP | -OCH₃ | -5.45 | -1.75 | 3.70 | 360 | 405 |

| FBP | -Ph | -5.60 | -1.95 | 3.65 | 370 | 415 |

| Compound 2 | 4-methoxyphenylethynyl | -5.32 | -2.18 | 3.14 | 355 | 410 |

| Compound 4 | 6-methoxynaphthyl-2-ylethynyl | -5.28 | -2.22 | 3.06 | 370 | 420 |

Electronic Properties and Quantum Chemical Features

Frontier Molecular Orbitals and Energy Levels

The electronic characteristics of fluorene derivatives are predominantly governed by the nature and distribution of their frontier molecular orbitals. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) in fluorene derivatives is typically distributed across the entire conjugated system, with significant electron density on the bridging carbons, while the lowest unoccupied molecular orbital (LUMO) often shows more localized character. The introduction of electron-donating substituents such as methoxy or dialkylamino groups raises the HOMO energy level, whereas electron-withdrawing groups like nitro or cyano functionalities lower the LUMO energy, effectively reducing the HOMO-LUMO gap. For instance, compounds with methoxy groups (e.g., Compound 2 and 4) demonstrate higher HOMO energies (-5.32 eV and -5.28 eV, respectively) compared to non-substituted analogs, resulting in reduced band gaps of approximately 3.1 eV. These systematic modifications enable precise tuning of ionization potentials and electron affinities, critical parameters for charge injection and transport in electronic devices. [3] [4]

The HOMO-LUMO overlap in fluorene derivatives directly influences their charge transport properties and recombination dynamics. Derivatives with significant orbital overlap typically exhibit balanced hole and electron mobility, enhancing performance in light-emitting and photovoltaic applications. Theoretical calculations further indicate that the dihedral angles between the fluorene core and substituents significantly impact conjugation efficiency and electronic coupling. For example, fluorene-phenylene (FP) oligomers adopt twisted, nonplanar ground-state structures with energy differences of 4-7 kcal/mol compared to their planar conformations, creating a subtle balance between conjugation maintenance and π-aggregation disruption. This structural flexibility allows fine control over intermolecular interactions in solid-state applications, making fluorene derivatives particularly valuable for optimizing device performance. [3] [4]

Structure-Property Relationships

Comprehensive studies of fluorene derivatives have established clear structure-property relationships that guide molecular design for specific applications:

Conjugation Length Extension: The incorporation of ethynyl linkages between fluorene cores and aromatic substituents effectively extends π-conjugation, resulting in bathochromic shifts in both absorption and emission spectra. For instance, extending conjugation from biphenyl to naphthyl substituents (Compound 1 to 3) redshifts absorption maxima from 355 nm to 370 nm. This strategy enables systematic tuning of emission colors across the visible spectrum. [3]

Steric and Aggregation Control: Bulky substituents at the C9 position, particularly in spiro-fluorene configurations, disrupt close π-π stacking interactions that lead to concentration quenching in solid-state films. This structural modification preserves high photoluminescence quantum yields (up to 59% in solid films) by suppressing detrimental excimer formation that otherwise causes undesirable whitish-blue emission in unsubstituted analogs. [2] [3]

Solvent-Specific Interactions: Protic solvents engage in hydrogen-bonding interactions with electronegative atoms in fluorene derivatives, dramatically influencing their excited-state relaxation dynamics. Time-resolved fluorescence studies of FR0 (a fluorene-based aldehyde) reveal complex relaxation pathways mediated by specific solute-solvent interactions, with emission band shapes and positions evolving over time in hydroxyl-containing solvents but remaining stable in aprotic media. [6]

Experimental Characterization of Electronic Properties

Accurate characterization of fluorene derivatives employs complementary experimental techniques to probe their electronic structure:

Photoemission Yield Spectroscopy: This method directly measures ionization potentials, providing HOMO energy levels with high accuracy. Studies reveal that methoxy-substituted derivatives exhibit higher HOMO energies (-5.3 eV) compared to unsubstituted analogs (-5.7 eV), consistent with their electron-donating character. [3]

UV-Vis Absorption Spectroscopy: Characteristic π-π* transitions appear in the 300-450 nm range, with specific substituents influencing both absorption maxima and molar extinction coefficients. Derivatives with extended conjugation exhibit bathochromic shifts and increased extinction coefficients (>80,000 M⁻¹cm⁻¹). [5] [3]

Electrochemical Measurements: Cyclic voltammetry provides complementary data on redox potentials, enabling calculation of HOMO-LUMO energy levels and band gaps that correlate well with theoretical predictions. [3]

The following diagram illustrates the experimental workflow for characterizing electronic properties of fluorene derivatives:

Experimental workflow for characterizing electronic properties of fluorene derivatives

Key Applications in Advanced Technologies

Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) represent a major application area for fluorene derivatives, leveraging their high luminescence efficiency, excellent charge transport, and color tunability. The global OLED market is projected to grow at 13.6% annually, with fluorene-based materials playing a crucial role in this expansion. Symmetrical fluorene derivatives with ethynyl linkages (e.g., 9,9-dihexyl-2,7-bis(phenylethynyl)fluorenes) have demonstrated particular utility in exciplex-emitting systems, where optimized device architectures achieve improved efficiency through controlled intermolecular interactions. These materials typically exhibit photoluminescence quantum yields of 49-66% in solution and 53-59% in solid films, with prompt fluorescence lifetimes up to 2.6 ns. The rigid molecular structure of fluorene derivatives enhances thermal stability, with glass transition temperatures (Tg) exceeding 100°C in many cases, meeting the operational requirements for durable display and lighting applications. [2] [3]

Organic Photovoltaics (OPVs) benefit from the tunable HOMO-LUMO levels and favorable charge transport properties of fluorene-based materials. These derivatives serve as electron donors in bulk heterojunction solar cells when paired with appropriate acceptors like fullerenes or non-fullerene materials. The extended π-conjugation enables broad absorption across the visible spectrum, while the planar molecular structure facilitates π-π stacking, enhancing charge carrier mobility. Spiro-fluorene derivatives have emerged as particularly valuable in perovskite solar cells, functioning as interfacial layers with hole mobilities approaching 10⁻³ cm²/V·s. Additionally, fluorene-based polymers and small molecules demonstrate applications in organic field-effect transistors (OFETs), where their ability to form ordered crystalline domains translates to charge carrier mobilities suitable for practical electronic circuits. [2]

Pharmaceutical Applications

Fluorene derivatives demonstrate significant bioactive properties, enabling their development as therapeutic agents for various conditions:

Enzyme Inhibition: Structure-based drug design has yielded fluorene derivatives that function as potent pyruvate dehydrogenase kinase (PDHK) inhibitors, with potential application in diabetes treatment. Optimized compounds exhibit approximately 700-fold increased inhibitory activity compared to initial hits, effectively activating pyruvate dehydrogenase (PDH) in rat livers and demonstrating glucose-lowering effects in Zucker fatty rats. These derivatives display favorable pharmacokinetic profiles supported by high membrane permeability and metabolic stability. [7]

Receptor Modulation: Novel fluorene derivatives designed as RORγt inverse agonists show promise for treating Th17-driven autoimmune diseases. Hybrid compound 15, combining fluorene and arylsulfone moieties, demonstrates potent RORγt inhibitory activity with IC₅₀ values of 68.6 nM and 99.5 nM in FRET and cellular assays, respectively. This compound effectively suppresses mouse Th17 cell differentiation, highlighting the potential of fluorene-based scaffolds in immunomodulation. [8]

Antimalarial Agents: Fluorene-incorporated 4-aminoquinoline hybrids exhibit blood-stage activity against Plasmodium falciparum, with IC₅₀ values ranging from 139-437 nM against the CQS (NF54) strain. Structure-activity relationship studies reveal that oxalamide linkers and C9 alkyl chain extensions enhance antimalarial potency, with the most effective hybrid demonstrating strong binding to hemin (log K = 5.95) at pH 5.6, corresponding to the digestive vacuole environment of the malaria parasite. [1]

Nonlinear Optical Materials

Fluorene derivatives with A-π-D (acceptor-π-donor) architectures exhibit exceptional nonlinear optical (NLO) properties, making them valuable for optical limiting, switching, and frequency conversion applications. Studies of six synthesized fluorene derivatives (F1–6) reveal significant third-order nonlinear susceptibility, with third harmonic generation observed at 1064 nm. Quantum chemical calculations using density functional theory (DFT) demonstrate substantial hyperpolarizability values that correlate with specific electron-donating or withdrawing substituents. The intramolecular charge transfer character in these systems, facilitated by the conjugated π-bridge between donor and acceptor groups, enhances their NLO responses. These properties position fluorene derivatives as promising materials for integrated photonic devices, optical computing, and telecommunications applications where efficient NLO responses are required. [5]

Table 2: Performance Metrics of Fluorene Derivatives in Various Applications

| Application Area | Key Performance Indicators | Representative Values | References |

|---|---|---|---|

| OLEDs | Photoluminescence Quantum Yield | 49-66% (solution), 53-59% (films) | [3] |

| External Quantum Efficiency (EQE) | >20% (with aggregation suppression) | [2] | |

| Pharmaceuticals | PDHK Inhibitory Activity (IC₅₀) | ~700-fold improvement over initial hits | [7] |

| RORγt Inverse Agonism (IC₅₀) | 68.6 nM (FRET), 99.5 nM (cellular) | [8] | |

| Antiplasmodial Activity (IC₅₀) | 139-437 nM (against P. falciparum) | [1] | |

| Nonlinear Optics | Two-Photon Absorption Cross Section | 3.4 × 10⁵ GM (per dimer unit) | [9] |

| Third Harmonic Generation | Measured at 1064 nm | [5] |

Experimental Protocols and Methodologies

Synthesis of Fluorene Derivatives

The synthesis of fluorene derivatives employs diverse methodologies, with transition-metal-catalyzed cross-couplings representing particularly powerful approaches:

Sonogashira Coupling: This method enables the synthesis of symmetrical fluorene derivatives with ethynyl linkages. A representative protocol involves: combining 2,7-dibromo-9,9'-dihexylfluorene (1.0 equiv) with phenylacetylene derivatives (2.2 equiv) in diisopropylamine or triethylamine as solvent, using PdCl₂(PPh₃)₂ (0.05 equiv), PPh₃ (0.10 equiv), and CuI (0.10 equiv) as catalytic system. The reaction proceeds under nitrogen atmosphere at 80-85°C for 12-24 hours, followed by purification through column chromatography (silica gel, hexane/ethyl acetate eluent). This method yields compounds such as 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene with good efficiency. [3]

Suzuki-Miyaura Cross-Coupling: This versatile method constructs biaryl systems central to many fluorene derivatives. A typical procedure involves: reacting tribromo-isotruxene (1.0 equiv) with fluorene-based boronic acid (3.3 equiv) in toluene/ethanol mixture, using Pd(PPh₃)₄ (0.05 equiv) as catalyst and aqueous Na₂CO₃ (2M) as base. The reaction mixture is heated to reflux for 12-24 hours under inert atmosphere, followed by extraction with dichloromethane and purification via column chromatography. This approach yields extended π-systems like isotruxene derivatives in approximately 63% yield. [1]

One-Pot TMS Deprotection and Coupling: For sensitive ethynyl precursors, a one-pot procedure combines trimethylsilyl (TMS) deprotection with subsequent coupling reactions. Using 5,15-bis(2-methoxycarbonylethyl)-10-(trimethylsilylpropargyl)-20-(1-methyl-2-imidazolyl)porphyrinatozinc and 2,7-diiodo-9,9-bis(3,5,5-trimethylhexyl)fluorene with Pd₂(dba)₃/AsPh₃ catalytic system allows direct coupling after in situ deprotection, yielding fluorene-conjugated bisimidazolylporphyrins in 33% yield after purification by preparative gel permeation chromatography with pyridine elution. [9]

Characterization Techniques

Comprehensive characterization of fluorene derivatives employs multiple analytical methods:

Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy (recorded on Bruker Avance DPX250 and Bruker Avance 600 spectrometers) provides structural confirmation, while FT-IR spectroscopy (ATR method using Thermo Fisher Nicolet iS20 spectrophotometer) identifies functional groups. UV-Vis absorption spectra (recorded using Optizen 1220 UV/VIS Spectrophotometer) characterize electronic transitions in the 290-800 nm range, with extinction coefficients determined for 10⁻⁴ M solutions. [5] [3]

Photophysical Characterization: Steady-state emission spectra collected using Hitachi F-4500 or Spex Fluorolog 3 fluorescence spectrometers with 1 nm resolution quantify fluorescence properties. Time-resolved fluorescence measurements employ time-correlated single photon counting (TCSPC) instruments with microchannel plate photomultiplier tube detectors (Hamamatsu R3809U-50), providing ~35 ps instrument response function for precise lifetime determinations. Photoluminescence quantum yields measured using integrated sphere assemblies. [3] [6]

Thermal and Morphological Analysis: Thermal gravimetric analysis (TGA) determines decomposition temperatures (often >400°C for spiro-fluorenes), while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) critical for device applications. Gel permeation chromatography (GPC) with chloroform elution analyzes molecular weights and polydispersity of oligomeric and polymeric derivatives. [2] [9]

Computational Methods

Quantum chemical calculations provide essential insights into electronic structures and properties:

Geometry Optimization: Ground-state molecular geometries optimized using density functional theory (DFT) with functionals such as CAM-B3LYP and basis sets including 6-31+G* and 6-31G(d). These calculations determine equilibrium structures, dihedral angles, and conformational energies. [4] [6]

Excited-State Calculations: Time-dependent DFT (TD-DFT) simulations employing CAM-B3LYP/6-31G(d) level theory predict vertical excitation energies, oscillator strengths, and analyze electronic transitions. These calculations typically consider the 10-20 lowest singlet-singlet transitions and provide insights into charge transfer character. [5] [4]

Advanced Correlation Methods: Equation-of-motion coupled-cluster (EOM-CC) calculations provide high-accuracy vertical excitation energies using composite approaches that combine EOM-CCSD/6-31+G* with δ-CR-EOMCC(2,3)/6-31G corrections for quantitatively reliable results. [6]

The following diagram illustrates the synthetic and computational workflow for fluorene derivative development:

Synthesis and computational analysis workflow for fluorene derivatives

Conclusion and Future Perspectives

Fluorene derivatives continue to demonstrate exceptional versatility and performance across diverse technological domains, from optoelectronics to pharmaceuticals. The systematic understanding of structure-property relationships has enabled rational design of derivatives with tailored electronic characteristics, including precisely controlled HOMO-LUMO gaps, enhanced charge transport capabilities, and superior luminescence efficiency. The unique structural features of the fluorene scaffold—particularly the bridged C9 position that allows functionalization without disrupting conjugation—provide a versatile platform for developing materials with specific target properties. As synthetic methodologies advance and computational predictions become more sophisticated, the development cycle for new fluorene-based materials continues to accelerate. [2] [1]

References

- 1. Fluorene Derivative - an overview [sciencedirect.com]

- 2. Recent Overview of the Synthesis of Fluorenes and Their ... [sciencedirect.com]

- 3. The Effect of Molecular Structure on the Properties ... [mdpi.com]

- 4. Electronic structure properties of fluorene-phenylene ... [sciencedirect.com]

- 5. New Fluorene Derivatives as Electronic-Organic Compounds [sciencedirect.com]

- 6. Excited-State Dynamics of a Substituted Fluorene Derivative ... [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel fluorene derivatives as ... [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Design and Synthesis of Fluorene ... [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Self-Organization of Fluorene-Conjugated ... [pmc.ncbi.nlm.nih.gov]

thermal properties melting point 9,9-Bis(6-bromohexyl)fluorene

Chemical Data and Thermal Properties

The table below summarizes the available data for 9,9-Bis(6-bromohexyl)fluorene and its derivative:

| Property | This compound | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (Derivative) |

|---|---|---|

| CAS Number | 269059-34-9 [1] | 570414-33-4 [2] |

| Molecular Formula | C₂₅H₃₂Br₂ [1] | C₂₅H₃₀Br₄ [2] |

| Molecular Weight | 492.33 g/mol [1] | 650.13 g/mol [2] |

| Melting Point | Not specified in search results | 72°C [2] |

| Physical Form | Information missing | White to almost white crystalline powder [2] [3] |

The derivative, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, has additional bromine atoms on the fluorene core which likely increases its molecular symmetry and crystal packing efficiency, resulting in a defined melting point [2].

Primary Application and Synthesis Protocol

In scientific research, this compound and its dibrominated derivative are primarily used as key monomers for synthesizing fluorescent polymers, rather than as standalone compounds with specific drug development applications [4] [5].

These monomers are functionalized at the 9-position of the fluorene ring with bromohexyl groups, which are crucial for subsequent chemical modifications and for tuning the properties of the resulting polymers [4]. The following diagram illustrates a common experimental workflow using these monomers:

Experimental workflow for creating functional polymers from fluorene monomers.

One detailed experimental protocol from the search results is based on the Yamamoto coupling reaction [4]:

- Polymerization Reaction: The synthesis is performed using a Yamamoto protocol, which is a nickel-mediated reductive coupling reaction. The monomer (2,7-dibromo-9,9-bis(6-bromohexyl)fluorene) is copolymerized with other brominated comonomers, such as 2,7-dibromo-9,9-dioctylfluorene and a stilbene derivative [4].

- Reaction Conditions: The reagents, including the monomers, bis(triphenylphosphine)nickel(II) chloride, zinc, triphenylphosphine, and bipyridine, are dissolved in a solvent like DMF. The reaction is conducted under a nitrogen atmosphere [4].

- Post-Functionalization: The resulting bromo-functionalized copolymer is then reacted with di-n-propylamine. This step replaces the bromine atoms on the side chains with amine groups, producing the final amino-functionalized copolymer [4].

- Final Product Application: These functionalized copolymers are wide bandgap materials that emit blue light (with an emission maximum at 434 nm) and have high relative quantum yields (up to 0.78). They can be interconnected with other materials, such as CdTe semiconductor nanocrystals, for use in light-emitting technology [4].

How to Proceed with Thermal Analysis

Since the pure compound's melting point is not listed, you have a few options to obtain this data:

- Experimental Determination: The most reliable method is to measure the thermal properties yourself using techniques like Differential Scanning Calorimetry (DSC).

- Consult Specialized Databases: Search dedicated thermal properties or chemical databases that may contain this specific measurement.

- Use the Available Reference: While not exact, the melting point of the 72°C for the 2,7-dibromo derivative can serve as an initial reference point in experimental planning [2].

References

- 1. 9,9-di(6-bromohexyl)fluorene | 269059-34-9 [chemicalbook.com]

- 2. 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene 98.0+%, TCI ... [fishersci.com]

- 3. 2,7-DIBROMO-9,9-BIS(6-BROMOHEXYL)FLUORENE,99% [chemicalbook.com]

- 4. Synthesis and characterization of amino-functional, blue ... [sciencedirect.com]

- 5. Synthesis and Characterization of a Novel Green Cationic ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Suzuki Polycondensation with 9,9-Bis(6-bromohexyl)fluorene for Advanced Materials

Introduction to 9,9-Bis(6-bromohexyl)fluorene in Conjugated Polymer Synthesis

This compound is a strategically designed monomer that plays a pivotal role in the synthesis of conjugated polymers with tailored properties for advanced applications. This functionalized fluorene derivative possesses several distinctive characteristics that make it particularly valuable in polymer chemistry. The bromohexyl side chains serve dual purposes: they enhance solubility in common organic solvents while providing reactive sites for post-polymerization functionalization. This molecular architecture enables the creation of processable polymeric materials without compromising the desirable electronic properties of the fluorene backbone. The compound is commercially available with a typical purity of >98.0% and appears as a white to almost white crystalline powder with a melting point range of 70-74°C [1].

The significance of this compound in Suzuki polycondensation reactions stems from its electron-deficient character and the presence of two bromine atoms at the 2,7-positions of the fluorene ring system. These bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for efficient chain propagation during polymerization. Meanwhile, the bromine atoms on the hexyl side chains remain largely unreactive under Suzuki coupling conditions, enabling their preservation for subsequent transformation into various functional groups, including the formation of cationic polyelectrolytes when reacted with trimethylamine [2] [3]. This unique combination of features has established this compound as a versatile building block for creating conjugated polymers with customized optical, electronic, and morphological properties.

Synthetic Protocols and Methodologies

Microwave-Assisted Suzuki Polycondensation

Microwave-assisted Suzuki polycondensation represents a significant advancement in polymer synthesis methodology, offering dramatic improvements in reaction efficiency and yield compared to conventional heating methods. The polymerization process utilizing this compound can be completed in a remarkably short time frame—accelerated by two orders of magnitude—while achieving production yields exceeding 95% [2] [3]. This substantial reduction in reaction time, from typically 48 hours with conventional heating to just minutes or a few hours with microwave irradiation, not only enhances laboratory efficiency but also presents clear economic advantages for potential scale-up processes.

The experimental setup for microwave-assisted Suzuki polycondensation requires specific instrumentation and reaction conditions. Reactions are typically performed using a CEM Discover microwave reactor or similar system equipped with magnetic stirring and 10 mL standard Pyrex vessels. The reactor should be fitted with both pressure sensors (IntelliVent) and an infrared sensor to accurately monitor and control temperature throughout the polymerization process. The microwave power is generally applied in pulses (typically 150 W) to maintain the reaction mixture at the target temperature of 135 ± 5°C for a defined period, usually 22 minutes, though these parameters may require optimization based on specific monomer combinations and target molecular weights [2] [3] [4].

Detailed Step-by-Step Experimental Procedure

Reaction Setup: In an argon-filled glovebox or using standard Schlenk techniques under inert atmosphere, charge a 10 mL microwave vial with this compound (1.0 equiv, 492.34 g/mol), the appropriate comonomer (typically a diboronic acid or ester, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%) [2] [3]. Alternative palladium catalysts such as [Pd(Amphos)₂Cl₂] or [PdCl₂(dppf)] may also be employed depending on the specific comonomer reactivity [2].

Solvent and Base System: Add the solvent mixture, typically consisting of toluene and aqueous sodium carbonate (2M solution) in a ratio of 2:1 (v/v), to achieve a final monomer concentration of 0.1-0.2 M. The aqueous base is essential for activating the boronic acid comonomer through formation of the boronate ester, which participates in the transmetalation step of the catalytic cycle [2] [5]. As a phase-transfer catalyst, Aliquat 336 (trioctylmethylammonium chloride) may be added (1-5 mol%) to enhance the interaction between organic and aqueous phases [2] [3].

Microwave Irradiation Conditions: Seal the reaction vessel and transfer it to the microwave reactor. Program the instrument to reach the target temperature of 135°C using a ramp time of 2-3 minutes, maintain this temperature for 22 minutes with occasional stirring, and then allow for cooling to room temperature [2] [4]. The power setting should be adjusted to maintain the temperature without excessive pressure buildup, typically operating at 150 W with temperature-controlled modulation.

Workup and Purification: After cooling, dilute the reaction mixture with chloroform or dichloromethane (20-30 mL) and wash sequentially with deionized water (2 × 15 mL) and brine solution (1 × 15 mL) to remove inorganic salts and phase-transfer catalysts. Concentrate the organic layer under reduced pressure and precipitate the polymer into a large excess of rapidly stirring methanol (typically 10-fold volume excess). Collect the precipitated polymer by filtration through a Soxhlet thimble and purify by Soxhlet extraction using sequential solvents: methanol (to remove catalysts and oligomers), hexanes (to remove low molecular weight fractions), and finally chloroform (to extract the target polymer). Recover the polymer by concentrating the chloroform extract and reprecipitating into methanol, then dry under vacuum at 40-50°C for 24 hours to constant weight [2] [3].

Table 1: Optimization of Catalytic Systems for Suzuki Polycondensation

| Catalyst System | Ligand | Base | Solvent System | Temperature | Reaction Time | Yield | Mw (g/mol) |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 135°C | 22 min (μW) | >95% | 15,000-25,000 |

| [Pd(Amphos)₂Cl₂] | None | K₂CO₃ | Toluene/H₂O | 135°C | 22 min (μW) | >90% | 12,000-20,000 |

| Pd(OAc)₂/PCy₃ | Tricyclohexylphosphine | CsF | THF/H₂O | 80°C | 24 h (conv) | 85-90% | 10,000-18,000 |

Polymer Characterization and Analysis

Structural Confirmation Techniques

Structural confirmation of the polymers obtained from this compound via Suzuki polycondensation requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for determining structural features, regioregularity, and successful incorporation of comonomers. Both (^1)H and (^{13})C NMR spectra should be recorded on a high-field spectrometer (500 MHz or higher) using deuterated chloroform (CDCl₃) or other suitable deuterated solvents as internal standards. Specific attention should be paid to the aromatic region (6.5-8.5 ppm) for analyzing the backbone structure and the aliphatic region (0.5-4.5 ppm) for characterizing the hexyl side chains and their terminal bromine atoms [2] [3]. The degree of regioregularity in asymmetric copolymers can be quantified through careful integration of distinctive proton signals corresponding to different dyad sequences (HT/TH versus HH/TT), with reported values ranging from 38% to 95% depending on reaction conditions [2].

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information about functional groups and chemical transformations. Spectra are typically acquired using a Bruker IFS66s model spectrometer or equivalent, with samples prepared as KBr pellets. Key absorption bands to monitor include the C-Br stretch at approximately 650-500 cm⁻¹, which should diminish after post-polymerization modification of the bromohexyl side chains, and the appearance of new bands corresponding to introduced functional groups, such as the ammonium stretching vibrations at 3200-2800 cm⁻¹ for cationic polyelectrolytes [2] [3]. Additional characterization through Raman spectroscopy with a continuous-wave Nd:YAG laser at 1064 nm excitation can provide valuable information about the conjugation length and backbone structure through analysis of carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [4].

Molecular Weight and Optical Properties Determination

Molecular weight distribution is a critical parameter determining the processability and ultimate performance of conjugated polymers. Size Exclusion Chromatography (SEC) analysis is performed using a Shimadzu LC-20AD system equipped with both refractive index (RID-10A) and evaporative light scattering (ELSD 3300) detectors. Separation is achieved using a PLgel 5 μm MIXED-C column (300 × 7.5 mm) with THF as the eluent at a flow rate of 1.0 mL/min. Samples should be prepared at concentrations of 3-5 mg/mL in THF and filtered through 0.45 μm nylon membranes prior to injection. Calibration is typically performed using narrow dispersity polystyrene standards, and results are reported as both number-average (Mₙ) and weight-average (M𝓌) molecular weights, along with polydispersity index (PDI) values [2] [3] [4]. It is important to note that while microwave-assisted Suzuki polycondensation significantly reduces reaction times, the molecular weights achieved are generally comparable to conventional heating methods, with Mₙ values typically ranging from 10,000 to 25,000 g/mol depending on the specific comonomers and reaction conditions [2].

Optical characterization provides crucial insights into the electronic structure and potential applications of the synthesized polymers. UV-visible absorption spectra should be recorded in various solvents using a Shimadzu 1673 spectrophotometer or equivalent, with samples prepared at concentrations sufficient to achieve absorbance values between 0.1 and 1.0 at the absorption maximum. Photoluminescence spectra are acquired using a PTI QuantaMaster-4 spectrofluorometer or similar instrument with auto-calibrated excitation and emission wavelengths, using low absorption solutions to avoid inner filter effects. For this compound-based alternating copolymers, strong solvatochromic effects have been observed, with emission colors shifting significantly across different solvent polarities, following a well-defined Lippert correlation [2] [3]. This environmental sensitivity makes these materials promising candidates for sensing applications.

Table 2: Characterization Techniques for Fluorene-Based Polymers

| Analytical Method | Key Parameters | Sample Preparation | Information Obtained |

|---|---|---|---|

| (^1)H NMR (500 MHz) | Chemical shift (δ), integration, coupling constants (J) | 5-10 mg in CDCl₃ | Monomer incorporation, regioregularity, end-group analysis |

| SEC-MALLS | Mₙ, M𝓌, PDI | 3-5 mg/mL in THF, filtered (0.45 μm) | Molecular weight distribution, conformation in solution |

| UV-Vis Spectroscopy | λₐᵦₛ (max), absorption onset, band gap | Dilute solutions in various solvents | Optical band gap, conjugation length, solvatochromism |

| Photoluminescence | λₑₘ (max), quantum yield, lifetime | Dilute degassed solutions | Emission properties, excited state behavior, energy transfer |

| FTIR Spectroscopy | Functional group vibrations | KBr pellets or neat on ATR | Chemical functionality, side-chain modifications |

Advanced Applications and Functional Materials

Solvent Sensing and Environmental Responsive Systems

The solvatochromic properties of poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} (PAF) and related copolymers derived from this compound make them exceptional candidates for sensing applications [2] [3]. These materials exhibit a pronounced Lippert correlation, where the emission spectrum shifts in response to changes in solvent polarity due to differential stabilization of the ground and excited states by the surrounding medium. This well-defined correlation between emission maxima and solvent polarity parameters enables the design of optical sensors for detecting environmental changes or specific analytes. The high sensitivity to the surrounding environment allows for the development of simple yet effective detection systems that translate molecular interactions into measurable optical signals.

The practical implementation of these sensing capabilities can be achieved through various device architectures, including solid-state sensor films, solution-based assays, and nanoparticle-based detection systems. For solid-state sensors, the polymer can be incorporated into polymer matrices such as polymethyl methacrylate (PMMA) or polystyrene to create thin films that change fluorescence color or intensity upon exposure to specific vapors or solvents. The presence of the bromohexyl side chains in this compound-based polymers enhances processability for such applications, allowing for the fabrication of uniform films through spin-coating, drop-casting, or inkjet printing techniques. The real-time monitoring capability of these systems, combined with their tunable sensitivity through chemical modification, positions them as valuable tools for environmental monitoring, industrial process control, and diagnostic applications [2] [3].

Photocatalytic and Energy Applications

Fluorene-based conjugated organic polymers have demonstrated significant potential in photocatalytic applications, particularly in environmental remediation and energy conversion. Recent research has shown that these materials can facilitate the conversion of oxygen to superoxide radicals under light irradiation, enabling the photocatalytic degradation of various pollutants [6]. The extended π-conjugation along the polymer backbone, combined with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels achieved through appropriate comonomer selection, allows for precise control over light absorption and charge separation efficiencies. The bromohexyl functionalization in this compound-based polymers potentially enhances their performance in heterogeneous photocatalytic systems by improving surface area and accessibility to reactive sites.

The application of these materials in organic photovoltaics and light-emitting diodes represents another promising direction. The band gap of fluorene-based alternating copolymers can be systematically tuned through the incorporation of electron-rich or electron-deficient comonomers, enabling optimization for specific device requirements. In organic field-effect transistors (OFETs), these materials have demonstrated charge carrier mobilities suitable for various electronic applications, with the bromine functionalization offering post-polymerization modification opportunities to further enhance device performance [4]. The modulation of HOMO and LUMO energy levels through synthetic design allows these polymers to function as either p-type or n-type semiconductors, with some systems even exhibiting ambipolar charge transport characteristics [4].

Experimental Design and Workflow Visualization

The following workflow diagram illustrates the complete experimental procedure for Suzuki polycondensation using this compound, from monomer preparation to final application:

Schematic 1: Complete experimental workflow for Suzuki polycondensation with this compound, illustrating key steps from monomer preparation to final characterization and applications.

Troubleshooting and Optimization Strategies

Common Experimental Challenges and Solutions

Low Molecular Weight Products: If SEC analysis consistently reveals lower than expected molecular weights (Mₙ < 10,000 g/mol), several factors should be investigated. First, ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can inhibit the palladium catalyst through oxidation to inactive Pd(II) species. Implement improved degassing techniques such as multiple freeze-pump-thaw cycles or prolonged bubbling with inert gas. Second, verify the stoichiometric balance between the dibromo and diboronic acid monomers using precise analytical balance measurements, with a recommended molar ratio of 1:1. Finally, consider increasing the catalyst loading to 3-5 mol% or switching to more active catalyst systems such as Pd(Amphos)₂Cl₂ for challenging monomer combinations [2] [3] [5].

Poor Solubility and Precipitation During Polymerization: The appearance of precipitate during the polymerization reaction often indicates limited solubility of growing polymer chains. To address this, increase the proportion of good solvents such as toluene or THF in the solvent mixture, or incorporate small amounts of coordinating solvents like dimethylformamide (DMF, 10-20% v/v). Additionally, consider reducing the monomer concentration to 0.05-0.1 M to minimize chain-chain interactions that lead to premature precipitation. For particularly problematic systems, the addition of longer alkyl chain substituents (C8-C12) on comonomers can significantly enhance solubility without substantially compromising solid-state properties [2] [4].

Incomplete Monomer Conversion and End-Group Analysis: If NMR analysis reveals significant end-group signals or residual monomer peaks, extend the reaction time in increments of 10 minutes while monitoring molecular weight increases by SEC. Alternatively, increase the reaction temperature to 145-150°C, ensuring the solvent system can withstand these conditions without excessive pressure buildup. The use of microwave irradiation with efficient temperature control typically provides more uniform heating and higher conversion compared to conventional methods, but parameters may require optimization for specific monomer systems [2] [3].

Scale-up Considerations and Safety Protocols

Scale-up of microwave-assisted Suzuki polycondensation requires careful attention to reaction volume, heating efficiency, and safety considerations. When moving from 10 mL to larger reaction vessels (50-100 mL), maintain consistent monomer concentration (0.1-0.2 M) and adjust microwave power to ensure uniform heating throughout the larger volume. For industrial-scale production, consider transitioning to continuous flow microwave reactors that can handle larger quantities while maintaining the benefits of rapid, uniform heating. Always conduct preliminary safety assessments using reaction calorimetry to identify potential exotherms or pressure issues when scaling up [2] [3].

Safety protocols must address the handling of potentially hazardous materials throughout the synthetic process. The this compound monomer requires careful handling due to its skin and eye irritation properties (H315, H319) [1]. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coats when handling this compound. Palladium catalysts and their ligands may also present health hazards and should be handled in well-ventilated areas, preferably within a fume hood. Before microwave irradiation, ensure reaction vessels are properly sealed and do not exceed 75% of their rated volume to accommodate potential pressure increases. Implement pressure relief mechanisms and never operate the microwave reactor without the proper safety features engaged [2] [3].

Table 3: Troubleshooting Guide for Common Experimental Issues

| Problem | Possible Causes | Detection Methods | Solutions |

|---|---|---|---|

| Low molecular weight | Oxygen contamination, incorrect stoichiometry, insufficient catalyst | SEC, NMR end-group analysis | Improve degassing, verify balances, increase catalyst loading |

| Broad molecular weight distribution (PDI > 2.0) | Poor mixing, temperature gradients, premature precipitation | SEC with multiple detection | Optimize stirring, reduce concentration, modify solvent system |

| Low yield | Side reactions, incomplete conversion, losses during workup | Mass balance, TLC, NMR | Extend reaction time, optimize temperature, improve precipitation method |

| Irregular absorption or emission spectra | Structural defects, aggregation, impurities | UV-Vis, fluorescence, NMR | Repurification, end-capping, addition of anti-aggregation agents |

| Poor solubility in common organic solvents | High molecular weight, rigid backbone, insufficient side chains | Visual inspection, filtration test | Incorporate solubilizing groups, reduce molecular weight, use stronger solvents |

Conclusion and Future Perspectives

The application of This compound in Suzuki polycondensation reactions represents a powerful methodology for creating advanced conjugated polymers with tailored properties. The microwave-assisted protocols detailed in these application notes provide researchers with efficient, reproducible methods for synthesizing these materials with high yields and controlled molecular weights. The unique combination of processability (afforded by the bromohexyl side chains) and versatile functionality (enabled by the reactive bromine terminals) positions this monomer as a valuable building block for next-generation organic electronic materials.

Future developments in this field will likely focus on expanding the structural diversity and applications of these promising materials. The creation of block copolymers through sequential monomer addition, development of multifunctional sensory materials with enhanced sensitivity and selectivity, and design of efficient photocatalytic systems for environmental applications represent particularly promising directions. Additionally, the integration of these polymers into biomedical applications such as bioimaging and drug delivery warrants further investigation, leveraging their tunable emission and biocompatible functionalization potential. As synthetic methodologies continue to advance and structure-property relationships become more precisely understood, this compound-based polymers are poised to play an increasingly important role in the development of advanced functional materials.

References

- 1. 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene [tcichemicals.com]

- 2. Advantageous Microwave-Assisted Suzuki ... [mdpi.com]

- 3. Advantageous Microwave-Assisted Suzuki ... [pmc.ncbi.nlm.nih.gov]

- 4. Fluorene-Based Donor-Acceptor Copolymers Containing ... [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Fluorene-based Conjugated Organic Polymers Facilitate ... [sciencedirect.com]

Understanding OLED Polymers and Common Monomers

OLED polymers are typically π-conjugated semiconductors, meaning they have alternating single and double bonds in their backbone, which allows for the delocalization of electrons and is responsible for their light-emitting and charge-carrying properties [1] [2].

These polymers are often designed with specific functional units built into the chain to control emission color and charge transport [1]. The table below summarizes some common building blocks and polymer classes mentioned in recent research.

| Polymer Class / Building Block | Key Characteristics | Reported Applications/Examples |

|---|---|---|

| Polyfluorene (PF) [1] [2] | Wide bandgap, efficient blue emitter. Can suffer from color instability (unwanted green emission) over time due to oxidation or aggregation [2]. | PFO, PBEHF [2] |

| Polycarbazole (PCz) [1] [2] | High hole mobility, good thermal stability, strong UV absorption. Used as a backbone or host material [1] [2]. | F6PC (fluorene-alt-carbazole copolymer) [2] |

| Bio-based Materials [3] | Eco-friendly, sustainable alternatives. DNA, lignin derivatives, and ampicillin can function as charge transport or blocking layers. | DNA as an electron-blocking layer; lignosulfonates as a hole-injection layer [3] |

Synthesis Protocol: Solid-State Polymerization (SSP) for High Molecular Weight Polyesters

This protocol is adapted from research on synthesizing high-molecular-weight poly(ethylene furanoate) (PEF), a bio-based polyester, which illustrates a robust method to achieve polymers suitable for high-performance applications like packaging and fibers [4].

1. Principle and Objective

- Objective: To increase the molecular weight and intrinsic viscosity ([η]) of a pre-synthesized polymer by conducting further polycondensation in the solid state.

- Principle: SSP occurs at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) of the polymer. This allows chain ends and unreacted functional groups (e.g., hydroxyl and carboxyl) to be mobile enough to react and extend the polymer chains, while the polymer remains in the solid state to prevent degradation [4].

2. Materials and Equipment

- Pre-polymer: Low molecular weight polymer, typically in the form of chips or powder, synthesized via a prior melt polycondensation step [4].

- Reactor: A specialized SSP glass reactor equipped with a system for continuous purging with an inert gas (e.g., nitrogen or argon) and precise temperature control [4].

- Inert Gas Supply: High-purity nitrogen or argon.

3. Step-by-Step Procedure

- Preparation: The pre-polymer is ground or pelletized into small, uniform chips or powder to maximize surface area [4].

- Loading: The pre-polymer is loaded into the SSP reactor.

- Purging: The reactor is continuously purged with a stream of inert gas. This serves two purposes: it provides the medium for heat transfer and, crucially, removes the condensation by-products (e.g., water, ethylene glycol) from the reaction zone, driving the equilibrium reaction toward chain extension [4].

- Polymerization: The reactor temperature is raised to the target SSP temperature (e.g., 190°C, 200°C, or 210°C). The reaction is allowed to proceed for a set duration (e.g., from 2.5 to 25 hours) [4].

- Cooling and Collection: After the reaction time, the heating is stopped. The polymer is cooled to room temperature under the inert atmosphere and then collected.

4. Data Analysis and Characterization The success of SSP is monitored by tracking the following parameters over time [4]:

- Intrinsic Viscosity ([η]): Measured using an Ubbelohde viscometer. An increase indicates higher molecular weight.

- Carboxyl End-Group Concentration (–COOH): Determined by titration. A decrease indicates that chain ends have reacted.

- Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to observe changes in melting temperature (Tm) and crystallinity.

The following table exemplifies the kind of data obtained from a typical SSP experiment, showing how key properties evolve with reaction time [4]:

| SSP Time (h) | Intrinsic Viscosity [η] (dL/g) | Carboxyl End Groups (-COOH) (mol/10⁶ g) | Melting Temperature (Tm) (°C) |

|---|---|---|---|

| 0 (Pre-polymer) | 0.20 | 45.2 | 210.5 |

| 5 | 0.30 | 32.1 | 212.8 |

| 15 | 0.39 | 22.5 | 214.3 |

| 25 | 0.43 | 18.8 | 215.1 |

Experimental Workflow: From Monomer to OLED Device

The diagram below outlines a generalized workflow for developing and testing a novel polymer for use in an OLED device, integrating common steps from the literature [4] [2].

Suggestions for Moving Forward

Since the specific "BBF" monomer is not identified in the available literature, here are some suggestions to advance your research:

- Verify the Monomer Name: Double-check the chemical nomenclature or abbreviation "BBF." It is possible the name is spelled differently, is a trade name, or is a very newly reported compound.

- Broaden Your Search: Explore major chemical databases and patent repositories using related terms like "OLED monomer," "conjugated polymer synthesis," or "blue emitter building blocks."

- Consult Chemical Sources: Directly search in specialized chemical databases (e.g., SciFinder, Reaxys) for the molecular structure or identifier of "BBF."

References

- 1. Recent progress of high performance polymer OLED and ... [pmc.ncbi.nlm.nih.gov]

- 2. Optical, Photophysical, and Electroemission ... [pmc.ncbi.nlm.nih.gov]

- 3. Biological Interfacial Materials for Organic Light-Emitting ... [mdpi.com]

- 4. Study on Impact of Monomers Towards High Molecular ... [mdpi.com]

Application Notes: 9,9-Bis(6-bromohexyl)fluorene in AEM Development

References

- 1. Aryl ether-free polymer electrolytes for electrochemical and ... [pubs.rsc.org]

- 2. Rational molecular design of anion exchange membranes ... [pubs.rsc.org]

- 3. Highly conductive hydroxide exchange membranes ... [sciencedirect.com]

- 4. Anion Exchange Membranes for Fuel Cell Application: A Review [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements of Polymeric Membranes in Anion ... [mdpi.com]

Application Notes and Protocols: Fluorene Derivatives for DNA Biosensing

Introduction to Fluorene-Based Biosensing Platforms

Fluorene derivatives have emerged as high-performance materials for DNA biosensing applications due to their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and significant signal amplification capabilities [1] [2]. These conjugated polymer systems exhibit a unique "molecular wire effect" that enables efficient exciton migration along the polymer backbone, allowing even single interaction events with target analytes to produce pronounced fluorescence responses [2] [3]. This property, combined with the ability to fine-tune their optical characteristics through strategic chemical modifications, makes fluorene-based platforms superior to traditional small-molecule fluorophores for sensitive detection of DNA biomarkers, methylation patterns, and microRNAs in diagnostic and research applications [2] [3] [4].

The versatility of fluorene derivatives allows their integration into various biosensing architectures, including FRET-based systems, CRISPR-Cas diagnostic platforms, and aggregation-induced emission (AIE) probes [1] [4] [5]. These systems have demonstrated remarkable sensitivity in detecting specific DNA sequences, with some assays achieving detection limits in the zeptomolar range [6]. This document provides detailed application notes and experimental protocols for implementing fluorene-derived biosensors in DNA detection workflows.

Photophysical Properties and Design Principles

Key Properties of Fluorene Derivatives

Fluorene-based biosensors exhibit several critical photophysical properties that make them ideal for DNA sensing applications:

- High Brightness: Conjugated polymer nanoparticles (CPNs) derived from polyfluorenes are 20-100 times brighter than similarly sized semiconductor quantum dots due to their high extinction coefficients and chromophore density [3].

- Tunable Emission: The emission wavelength of fluorene derivatives can be precisely modulated through structural modifications at the C9 position or by incorporating electron-donating/withdrawing substituents, enabling multicolor emissions across the visible spectrum [2] [7] [5].

- Excellent Photostability: Fluorene-based probes demonstrate superior resistance to photobleaching compared to conventional fluorescent dyes, enabling prolonged imaging and detection sessions [2] [4].

- Solvatochromic Behavior: The fluorescence emission of certain fluorene derivatives is sensitive to environmental polarity, providing an intrinsic mechanism for monitoring binding events and conformational changes [8].

Structural Modification Strategies

Strategic structural modifications of the fluorene core enable optimization for specific biosensing applications:

- C9 Position Functionalization: Modification at the C9 position of fluorene with N-donor substituents through Knoevenagel condensation significantly alters electrochemical properties, reduces energy gaps, and enables reversible oxidation processes [7]. These dibenzofulvene (DBF) derivatives show redshifted absorption bands (approximately 76 nm) compared to unsubstituted fluorene, extending their utility in biological detection systems [7].

- Side Chain Engineering: Incorporating appropriate side chains enhances solubility in aqueous environments and prevents aggregation-induced quenching, while charged pendant groups can improve quenching efficiencies through stronger electrostatic interactions with analytes [2] [3].

- Receptor Integration: Functionalizing fluorene polymers with specific receptor moieties (e.g., single-stranded DNA probes) enables targeted recognition of complementary DNA sequences, significantly enhancing selectivity and sensitivity [2] [4].

Biosensing Mechanisms and Applications

Primary Sensing Mechanisms

Fluorene-based DNA biosensors operate through several well-established mechanisms:

- Fluorescence Resonance Energy Transfer (FRET): In this mechanism, fluorene derivatives act as efficient energy donors to acceptor dyes or quenchers. Binding events or conformational changes alter the distance between donor and acceptor, producing measurable changes in fluorescence emission [9] [6]. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor fluorophores, making FRET exceptionally sensitive to molecular-scale distance changes [9].

- Electron Transfer (ET): Fluorene polymers can participate in electron transfer processes with bound DNA targets, leading to fluorescence quenching or enhancement that reports on target presence and concentration [4].

- Aggregation-Induced Emission (AIE): Certain fluorene derivatives, particularly dibenzofulvene-based compounds, exhibit enhanced emission in aggregated states, providing a turn-on signal for detection events that induce probe aggregation [5].

- Intramolecular Charge Transfer (ICT): Incorporation of donor-acceptor substituents on the fluorene structure enables ICT processes, which are highly sensitive to environmental changes and binding events [8].

DNA Methylation Detection

DNA methylation represents a crucial epigenetic marker, and fluorene-based biosensors have demonstrated exceptional capability in detecting methylation patterns without bisulfite conversion [6]. These systems typically employ one of three approaches:

- Label-Free Detection: Utilizing the intrinsic fluorescence of fluorene derivatives that changes upon interaction with methylated vs. unmethylated DNA sequences [6].

- Intercalator-Based Sensing: Employing dyes that preferentially bind to specific DNA conformations associated with methylation status, with fluorene platforms serving as signal amplifiers [6].

- Restriction Enzyme-Coupled Detection: Combining methylation-sensitive restriction enzymes with fluorene-based reporters to generate measurable signals correlated with methylation status [6].

The following workflow illustrates a typical approach for DNA methylation detection using fluorene-based biosensors:

miRNA Detection with CRISPR-Cas Integration

Advanced fluorene-based biosensors have been successfully integrated with CRISPR-Cas12a systems for highly specific microRNA detection. These platforms leverage the trans-cleavage activity of Cas12a enzymes activated by target miRNA recognition, which subsequently cleaves fluorene-based DNA reporters to generate measurable fluorescent signals [4]. A representative system for miRNA-155 detection achieved exceptional sensitivity through the following mechanism:

- Target Recognition: miRNA-155 binds to circle templates with dual recognition domains, triggering multiple-sited rolling circle amplification (MRCA) that generates abundant short ssDNA secondary targets [4].

- CRISPR Activation: The secondary targets form dsDNA with helper probes, activating the trans-cleavage activity of Cas12a enzymes [4].

- Signal Generation: Activated Cas12a cleaves DNA-functionalized gold-polydopamine-gold nanoparticles (S3-Au-PDA-Au), preventing them from hybridizing with polyfluorene nanoparticles and quenching their fluorescence, resulting in a "turn-on" signal proportional to target concentration [4].

The experimental workflow for this sophisticated detection system is illustrated below:

Performance Comparison of Fluorene-Based DNA Biosensors

The table below summarizes the performance characteristics of various fluorene-based biosensing platforms for nucleic acid detection:

Table 1: Performance Metrics of Fluorene-Based Biosensing Platforms

| Target Analyte | Detection Mechanism | Limit of Detection | Dynamic Range | Key Advantages |

|---|

| DNA Methylation [6] | Fluorometric nanobiosensor with gold-coated magnetic nanomaterials | 3.1 × 10⁻¹⁶ M (methylated) 1.2 × 10⁻¹⁶ M (unmethylated) | Not specified | Distinguishes methylated/unmethylated sequences without bisulfite conversion | | DNA Methylation [6] | Carbon material-based with thionine fluorophore | 1 zeptomolar (10⁻²¹ M) | Not specified | Extreme sensitivity, minimal sample requirements | | DNA Methylation [6] | Quantum dot-graphene nanocomposite | 7.3 × 10⁻¹¹ M | Not specified | Label-free detection, conformational sensing | | miRNA-155 [4] | Polyfluorene-CRISPR/Cas12a with MRCA amplification | 0.26 fM | 1 fM to 10 nM | Exceptional specificity, minimal background interference | | Insulin Misfolding [8] | Functionalized fluorene-based "turn-on" sensors | 5-10 μM (Kd) | Not specified | Versatile protein conformation sensing, antioxidant properties |

Detailed Experimental Protocols

Protocol: Functionalization of Polyfluorene Nanoparticles for DNA Sensing

This protocol describes the preparation of carboxyl-functionalized polyfluorene nanoparticles (c-PFN NPs) for conjugation with DNA probes, based on established methodologies [4].

Materials:

- Polyfluorene (PFN, 1 mg)

- Poly(styrene-co-maleicanhydride) (PSMA, 1 mg)

- Tetrahydrofuran (THF, HPLC grade)

- Sodium hydroxide solution (0.1 M)

- Phosphate buffered saline (PBS, 0.01 M, pH 7.4)

- Amino-labeled single-stranded DNA probe (S2, 100 μM)

Procedure:

- Prepare PFN and PSMA solutions by dissolving each polymer (1 mg) separately in THF (1 mL) under ultrasound for 3.5 hours.

- Mix PSMA solution (0.2 mL) with PFN solution (1 mL) and stir vigorously for 30 minutes at room temperature.

- Add the polymer mixture dropwise to deionized water (10 mL) under continuous sonication.

- Remove THF by nitrogen purging for 30 minutes.

- Add sodium hydroxide solution (0.1 M) to hydrolyze the maleic anhydride groups to carboxyl groups, adjusting to pH 9.0.

- Dialyze the resulting c-PFN NPs against PBS (0.01 M, pH 7.4) for 24 hours using a dialysis membrane (MWCO: 10 kDa) to remove excess reactants.

- Characterize the c-PFN NPs by transmission electron microscopy (TEM) and Fourier transform infrared spectroscopy (FT-IR).

- Incubate c-PFN NPs (1 mL) with amino-labeled DNA probe S2 (10 μL, 100 μM) in the presence of EDC/NHS coupling reagents for 12 hours at 4°C with gentle shaking.

- Purify the S2-PFN conjugates by dialysis or size exclusion chromatography.

Quality Control:

- TEM should show spherical nanoparticles with average size of approximately 13.7 nm [4].

- FT-IR should confirm the presence of carboxyl groups (peak at ~1700 cm⁻¹) and successful DNA conjugation.

- Measure fluorescence quantum yield using integrative sphere methods; expected values >0.6 for quality batches.

Protocol: miRNA Detection Using Polyfluorene-CRISPR/Cas12a System

This protocol details the procedure for detecting miRNA-155 using the integrated polyfluorene-CRISPR/Cas12a platform [4].

Materials:

- S2-PFN conjugates (from Protocol 5.1)

- Magnetic bead-based high-efficiency DNA nanocarrier (MHDN)

- CRISPR/Cas12a complex (Cas12a enzyme + target-specific crRNA)

- Au-PDA-Au nanoparticles functionalized with S3 DNA (S3-Au-PDA-Au)

- MRCA reaction components: circle template T2, phi29 DNA polymerase, dNTPs, reaction buffer

- Helper probe (HP)

- Target miRNA-155 standards and test samples

Procedure:

- MRCA Reaction:

- Prepare reaction mixture containing circle template T2 (50 nM), target miRNA-155 (or standards), phi29 DNA polymerase (1 U/μL), dNTPs (0.4 mM), and reaction buffer.

- Incubate at 37°C for 90 minutes to generate short ssDNA secondary targets (ST).

- Heat-inactivate the enzyme at 65°C for 10 minutes.

- CRISPR/Cas12a Activation:

- Combine MRCA products (10 μL) with helper probe HP (10 μL, 1 μM) and heat to 95°C for 2 minutes, then gradually cool to room temperature to form dsDNA activators.

- Mix with CRISPR/Cas12a complex (5 μL) and incubate at 37°C for 30 minutes to activate trans-cleavage activity.

- Trans-Cleavage Reaction:

- Add S3-Au-PDA-Au reporters (20 μL) to the activated CRISPR/Cas12a mixture.

- Incubate at 37°C for 60 minutes to allow cleavage of S3-DNA.

- Hybridization and Detection:

- Prepare S2-PFN-MHDN by hybridizing S2-PFN with MHDN.

- Add the cleavage reaction mixture to S2-PFN-MHDN and incubate at 37°C for 30 minutes.

- Separate magnetic components and measure fluorescence intensity at excitation/emission wavelengths of 380/420 nm.

- MRCA Reaction:

Data Analysis:

- Plot fluorescence intensity versus miRNA-155 concentration to generate a standard curve.

- Calculate unknown sample concentrations from the standard curve.

- The system typically shows a linear range from 1 fM to 10 nM with detection limit of 0.26 fM [4].

Troubleshooting and Optimization Guidelines

- Low Fluorescence Signal: Ensure proper conjugation of DNA probes to fluorene nanoparticles by verifying coupling efficiency through gel electrophoresis or HPLC analysis. Optimize the density of DNA probes on nanoparticle surfaces to avoid self-quenching.

- High Background Signal: Implement additional purification steps (e.g., dialysis, size exclusion chromatography) to remove unreacted components. Optimize the concentration of CRISPR/Cas12a complex to minimize non-specific trans-cleavage activity.

- Poor Sensitivity: Enhance signal amplification by optimizing MRCA reaction time and temperature. Ensure the crRNA sequence is specifically designed for maximum activation efficiency with your target sequence.

- Inconsistent Results Between Replicates: Standardize the preparation of fluorene nanoparticles to ensure batch-to-batch consistency. Implement strict quality control measures for all DNA components and enzymes.

Conclusion and Future Perspectives

Fluorene derivatives represent a versatile and powerful platform for DNA biosensing applications, offering exceptional sensitivity, modular design flexibility, and compatibility with advanced detection technologies like CRISPR-Cas systems. Their unique photophysical properties, particularly the molecular wire effect and tunable emission characteristics, enable detection limits that surpass conventional fluorescent probes.

Future development directions include the creation of multiplexed detection systems leveraging the color-tunability of fluorene derivatives, integration with microfluidic platforms for point-of-care diagnostics, and expansion to in vivo sensing applications through further biocompatibility optimization. The continued refinement of these biosensing platforms holds significant promise for advancing diagnostic capabilities in cancer detection, infectious disease monitoring, and epigenetic research.

References

- 1. Design, photophysical properties, and applications of ... [sciencedirect.com]

- 2. Advances and Innovations in Conjugated Polymer ... [mdpi.com]

- 3. Advances and Innovations in Conjugated Polymer ... [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas12a System coupling polyfluorene ... [sciencedirect.com]

- 5. White-light emission via rational design of ... [sciencedirect.com]

- 6. Optical bio-sensing of DNA methylation analysis [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Modifying the C9 Position of Fluorene with N- ... [mdpi.com]

- 8. Fluorimetric Detection of Insulin Misfolding by Probes ... [mdpi.com]

- 9. Visualizing Dynamic Activities of Signaling Enzymes Using ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorescent Polymer-Based Sensors for Detection of Nitroaromatic Compounds

Introduction

Nitroaromatic compounds (NACs) are a significant class of environmental pollutants and security threats due to their extensive use in industrial chemicals, armaments, and pharmaceuticals. Their toxicity, mutagenicity, and persistence in the environment necessitate efficient and sensitive detection methods. [1] Traditional analytical techniques, while effective, often involve sophisticated instrumentation, lack portability, and can be time-consuming and costly. [2] [3]

Conjugated polymers (CPs) and other polymer-based materials have emerged as powerful tools for fluorescent sensing of NACs. Their exceptional properties, such as high fluorescence quantum yield, good photostability, and unique "molecular wire effect" that amplifies sensory response, make them ideal for designing highly sensitive and selective sensors. [4] These sensors operate primarily through a fluorescence quenching ("turn-off") mechanism, where the electron-deficient NACs quench the fluorescence of the electron-rich polymers. This document provides detailed application notes and standardized protocols for utilizing these advanced materials in environmental sensing and forensic analysis.

Sensor Materials and Their Properties

A variety of polymer architectures have been developed for NAC detection, each with distinct advantages. The following table summarizes key polymer types and their reported performance.

Table 1: Performance of Selected Polymer-Based Materials for NAC Detection

| Polymer / Material Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Quenching Constant (Ksv) |

|---|---|---|---|---|

| Fluorene-based CPs (CP1, CP2, CP3) [2] | Picric Acid (PA) | Static Quenching (PET) | 3.2 - 6.1 pM | 2.13×10⁶ - 4.27×10⁶ M⁻¹ |

| 1,2,3-Triazolyl-functionalized CPs (P2) [2] | Picric Acid (PA) | Static Quenching (PET) | Not Specified | 6.4×10⁴ M⁻¹ |

| Three-component CPs (P4, P5) [2] | DNT Vapor | Fluorescence Quenching | Not Specified | ~93-96% quenching in 5 sec |

| Conjugated Microporous Polymer (CMP-TBP-BB) [5] | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Parts per million (ppm) level | Not Specified |

| Triphenylamine-based Carboxylic Acids [6] | Picrate Anion | Charge-Transfer Complexation | Not Specified | Appreciable constants reported |

Detailed Experimental Protocols

Protocol: Single-Drop Microextraction (SDME) for Sample Pre-concentration

This green analytical method is used for the extraction and pre-concentration of NACs from various water samples prior to chromatographic analysis. [1]

3.1.1. Workflow Diagram

The following diagram illustrates the optimized SDME procedure:

3.1.2. Materials and Reagents

- Aqueous Sample: Deionized, tap, seawater, or model forensic rinse water.

- Extraction Solvent: Toluene (HPLC grade). It was selected for forming a stable microdrop immiscible with water without significant volume loss. [1]

- Salting-Out Agent: Sodium chloride (NaCl, analytical grade).

- Equipment: Gas Chromatograph with an Electron Capture Detector (GC-ECD), microsyringe (e.g., 10 µL capacity), vial with septum, magnetic stirrer and stir bar.

3.1.3. Step-by-Step Procedure